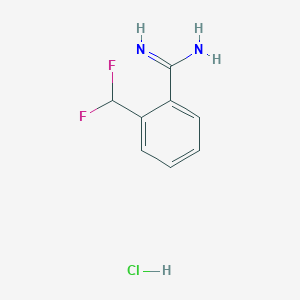

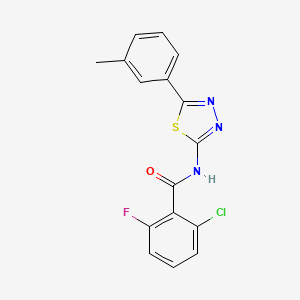

![molecular formula C12H15N3 B2727189 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006477-59-3](/img/structure/B2727189.png)

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

Some hydrazine-coupled pyrazoles, which include “this compound”, were successfully synthesized . Their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Aplicaciones Científicas De Investigación

Electroluminescence and Photophysics

4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline and its derivatives have been explored for their potential in electroluminescence applications. A study by Vezzu et al. (2010) detailed the synthesis, structure, and photophysical properties of platinum(II) complexes involving pyrazolyl derivatives similar to this compound. These complexes exhibit highly luminescent properties and have been applied in organic light-emitting diode (OLED) devices, demonstrating excellent performance with high external quantum efficiency. The emission covers from blue to red regions, indicating their versatile application potential in display technologies (Vezzu et al., 2010).

Corrosion Inhibition

Wang et al. (2006) conducted a density functional theory (DFT) study on bipyrazolic-type organic compounds, including those structurally related to this compound, to evaluate their activity as corrosion inhibitors. The study elucidated the inhibition efficiencies and reactive sites of these compounds, providing insights into their potential application in protecting metals against corrosion (Wang et al., 2006).

Synthesis and Chemical Processing

Hashimoto et al. (2002) described a new synthesis method for a key intermediate utilized in the production of TAK-779, a CCR5 antagonist, showcasing the relevance of pyrazolyl aniline derivatives in pharmaceutical manufacturing. This method emphasizes the utility of such compounds in creating efficient pathways for drug synthesis (Hashimoto et al., 2002).

Antimicrobial and Pharmacological Applications

Research on pyrazolyl aniline derivatives, including structural analogs of this compound, has extended into pharmacological fields. Banoji et al. (2022) reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines via a Michael addition process, highlighting their significant antimicrobial activity against various microbial strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Banoji et al., 2022).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target various receptors and enzymes .

Mode of Action

It’s worth noting that similar compounds have been shown to interact with their targets through various mechanisms, such as hydrogen bonding .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Direcciones Futuras

The hydrazine-coupled pyrazole derivatives, including “4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline”, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . This suggests a promising future direction for the development of new drugs to treat these diseases.

Propiedades

IUPAC Name |

4-methyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEAAOLDPQVDFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2727107.png)

![N-(5-chloro-2-methylphenyl)-2-(5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2727108.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2727110.png)

![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2727111.png)

![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727113.png)

![2-Amino-5-oxa-7-azaspiro[3.4]octan-6-one;hydrochloride](/img/structure/B2727114.png)

![N-(3,4-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2727119.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2727121.png)

![2-Imidazo[1,5-a]pyridin-1-ylacetic acid](/img/structure/B2727129.png)